

# A Technical Guide to the Synergistic Analgesic Mechanisms of Paracetamol and Codeine

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## Compound of Interest

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## Abstract

The combination of paracetamol and codeine is a cornerstone of multimodal analgesia for mild to moderate pain. This guide elucidates the distinct and complementary mechanisms of action that underpin their synergistic relationship. Paracetamol exerts its effects primarily through central mechanisms, including the inhibition of cyclooxygenase (COX) enzymes within the central nervous system (CNS), and the modulation of endogenous cannabinoid and serotonergic pathways via its active metabolite, AM404. Codeine, a prodrug, is metabolized to morphine, which acts as a potent agonist at  $\mu$ -opioid receptors within the descending pain modulatory pathways. The synergy arises from the simultaneous targeting of multiple, distinct pain signaling pathways: paracetamol's multifaceted central actions and codeine's potent opioid-mediated analgesia. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams of the core pathways and methodologies.

## Individual Mechanisms of Action

### Paracetamol (Acetaminophen)

Despite its long-standing use, the complete mechanism of action for paracetamol is complex and continues to be an area of active research. It is understood to be multi-modal, acting primarily within the CNS.

- 1.1.1 Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues where high levels of peroxides, generated during inflammation, counteract its effect.[1] However, within the CNS, where peroxide tone is low, paracetamol effectively reduces the oxidized, active form of COX enzymes, thereby inhibiting prostaglandin (PG) synthesis.[1][2][3] This central inhibition of PGs, particularly PGE2, is believed to mediate its analgesic and antipyretic effects.[3] Some studies demonstrate a preferential, though not exclusive, inhibition of COX-2.[4][5][6][7]
- 1.1.2 The Role of the AM404 Metabolite: A significant portion of paracetamol's analgesic effect is attributed to its metabolism in the brain.[8] Paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[1][8][9] This active metabolite engages with the endocannabinoid system. AM404 is an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel and a weak agonist at cannabinoid CB1 receptors.[1][8][9] It also inhibits the reuptake of the endogenous cannabinoid, anandamide, increasing its concentration and leading to indirect activation of CB1 receptors.[5] Recent evidence also suggests AM404 can act peripherally by directly blocking nociceptive voltage-gated sodium channels (Nav1.7 and Nav1.8), thereby inhibiting the generation of pain signals at their source.[10][11]
- 1.1.3 Modulation of Descending Serotonergic Pathways: There is substantial evidence that paracetamol activates descending serotonergic pathways that originate in the brainstem (e.g., periaqueductal gray and nucleus raphe magnus) and project to the spinal dorsal horn.[4][12][13][14][15][16] This activation inhibits the transmission of nociceptive signals from the periphery to the brain.[14][16] This effect is likely indirect, possibly a downstream consequence of its actions on the endocannabinoid system or central PG synthesis.[14]

## Codeine

Codeine is an opioid analgesic whose therapeutic effect is almost entirely dependent on its metabolic conversion to morphine.

- 1.2.1 Metabolic Activation to Morphine: Codeine is a prodrug with a low affinity for opioid receptors itself.[17] Its analgesic efficacy is derived from its O-demethylation to morphine in the liver.[18][19][20] This conversion is catalyzed by the cytochrome P450 isoenzyme CYP2D6.[21][22][23] The rate of this conversion is subject to significant genetic

polymorphism, leading to variable analgesic responses among individuals, who may be classified as poor, intermediate, extensive, or ultrarapid metabolizers.[18][22][23][24]

- 1.2.2  $\mu$ -Opioid Receptor Agonism: Morphine, the active metabolite, is a potent agonist of the  $\mu$ -opioid receptor (MOR).[6][18] These G protein-coupled receptors are densely expressed in the brain, spinal cord, and peripheral tissues involved in pain transmission and modulation. [25][26] Activation of MORs in the descending pain modulatory pathway (e.g., periaqueductal gray, rostral ventromedial medulla) leads to hyperpolarization of neurons and inhibition of neurotransmitter release, effectively suppressing the transmission of pain signals to higher brain centers.[15][17][25]

## The Synergistic Interaction

The enhanced analgesic efficacy of the paracetamol-codeine combination stems from the principle of multimodal analgesia. By acting on distinct and complementary pathways, the two drugs achieve a greater therapeutic effect than the sum of their individual actions.[19]

- Paracetamol provides a baseline level of analgesia by reducing central prostaglandin synthesis and engaging serotonergic and cannabinoid systems.
- Codeine, via its conversion to morphine, adds a potent, mechanistically distinct layer of analgesia by activating the powerful opioid-mediated descending inhibitory pathways.

This dual-pronged approach allows for effective pain management at lower doses of each component, which can potentially reduce the incidence and severity of dose-dependent side effects.

## Quantitative Data

### Paracetamol: Cyclooxygenase (COX) Inhibition

The inhibitory activity of paracetamol on COX-1 and COX-2 is context-dependent. Data from a human whole blood assay provides a clinically relevant measure of its activity.

Assay Type	Target	IC <sub>50</sub> (μmol/L)	Selectivity (COX-1/COX-2)	Reference
In Vitro	COX-1	113.7	4.4	<a href="#">[4]</a> <a href="#">[5]</a>
COX-2	25.8	<a href="#">[4]</a> <a href="#">[5]</a>		
Ex Vivo	COX-1	105.2	4.0	<a href="#">[4]</a> <a href="#">[5]</a>
COX-2	26.3	<a href="#">[4]</a> <a href="#">[5]</a>		

Table 1:  
Inhibitory  
concentration  
(IC<sub>50</sub>) of  
paracetamol on  
COX-1 and  
COX-2 in human  
whole blood  
assays.

## Codeine & Metabolites: Opioid Receptor Binding Affinity

The analgesic action of codeine is mediated by its metabolite, morphine, which has a significantly higher affinity for the μ-opioid receptor.

Compound	Receptor	K <sub>i</sub> (nM)	Assay System	Reference
Codeine	μ-opioid	> 10,000	Recombinant human MOR	<a href="#">[24]</a> <a href="#">[27]</a>
μ-opioid	3,460	Rat brain homogenate	<a href="#">[17]</a>	
Morphine	μ-opioid	1.9 - 9.6	Recombinant human MOR	<a href="#">[24]</a> <a href="#">[27]</a>
μ-opioid	1.2	Rat brain homogenate	<a href="#">[17]</a>	

Table 2: Binding affinity (K<sub>i</sub>) of codeine and morphine for the μ-opioid receptor (MOR). A lower K<sub>i</sub> value indicates higher binding affinity.

## Pharmacokinetic Parameters (Oral Administration)

The pharmacokinetic profiles of paracetamol and codeine are well-established and are not significantly altered when co-administered.[\[12\]](#)

Parameter	Paracetamol	Codeine	Reference
Bioavailability	~70-90%	~90%	<a href="#">[10]</a> <a href="#">[28]</a>
T <sub>max</sub> (Peak Plasma Time)	10 - 60 minutes	~1 hour	
Elimination Half-life (t <sub>1/2</sub> )	~1 - 3 hours	~3 - 4 hours	<a href="#">[12]</a>
Metabolism	Hepatic (glucuronidation, sulfation)	Hepatic (CYP2D6 to morphine, CYP3A4 to norcodeine, UGT2B7 to C6G)	<a href="#">[10]</a>
Excretion	Primarily renal (<5% unchanged)	Primarily renal	<a href="#">[28]</a>

Table 3: Summary of key pharmacokinetic parameters for oral paracetamol and codeine.

## Isobolographic Analysis of Synergy

Isobolographic analysis is the gold standard for quantifying drug interactions. While direct preclinical data for the paracetamol-codeine combination is sparse, clinical studies on the paracetamol-morphine combination provide a robust proxy, demonstrating an additive-to-synergistic effect.

Drug	ED <sub>50</sub> (Alone)	ED <sub>50</sub> (In Combination)	Interaction Type	Reference
Paracetamol	2.1 g	1.3 g	Additive	[26][29]
Morphine	5.0 mg	2.7 mg	Additive	[26][29]

Table 4: Median Effective Dose (ED<sub>50</sub>) for postoperative analgesia from a clinical study using isobolographic analysis. The combination required significantly lower doses of each drug to achieve the same effect, indicating a beneficial interaction.

## Experimental Protocols

### Hot-Plate Test (Thermal Nociception)

Objective: To assess the analgesic effect of a compound against a thermal pain stimulus. This test evaluates supraspinally organized responses.[30]

Methodology:

- Apparatus: A commercially available hot-plate apparatus consisting of a metal surface that can be maintained at a constant temperature (typically 52-55°C) and an open-ended, clear cylindrical restrainer to keep the animal on the heated surface.[31]

- Acclimation: Animals (mice or rats) are habituated to the testing room for at least 30-60 minutes before the experiment.[\[31\]](#)
- Procedure:
  - The test compound (e.g., paracetamol, codeine, or combination) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes).
  - Each animal is individually placed on the pre-heated hot plate, and a stopwatch is started immediately.
  - The latency to the first nocifensive behavior is recorded. Common endpoints include licking a hind paw, shaking a paw, or jumping.[\[32\]](#)[\[33\]](#)
  - To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is immediately removed from the plate if no response has occurred.
- Data Analysis: The latency to response is measured in seconds. An increase in latency time compared to the vehicle-treated group indicates an analgesic effect.[\[30\]](#)

## Formalin Test (Chemical Nociception)

Objective: To assess analgesic activity in a model of continuous tonic pain generated by tissue injury.[\[13\]](#)

Methodology:

- Apparatus: A clear observation chamber with a mirror placed behind it to allow for an unobstructed view of the animal's paws.
- Procedure:
  - The test compound or vehicle is administered systemically prior to the test.
  - A small volume (e.g., 20-50  $\mu\text{L}$ ) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw of the animal (mouse or rat).[\[34\]](#)
  - The animal is immediately placed in the observation chamber.



- Nociceptive behavior is then quantified by recording the cumulative time spent licking or the number of flinches of the injected paw.[\[21\]](#)
- Phases of Response: The test is characterized by a biphasic response:[\[2\]](#)[\[13\]](#)
  - Phase 1 (Early/Acute Phase): Occurs 0-5 minutes post-injection and is due to direct C-fiber activation.
  - Phase 2 (Late/Tonic Phase): Occurs approximately 15-40 minutes post-injection and involves a peripheral inflammatory response and central sensitization in the dorsal horn.[\[34\]](#)
- Data Analysis: The total time spent licking or the number of flinches is recorded for each phase. A reduction in these behaviors compared to the vehicle group indicates antinociception. Central-acting analgesics like opioids are effective in both phases, while NSAIDs are typically more effective in Phase 2.

## Radioligand Binding Assay (Opioid Receptor Affinity)

Objective: To determine the binding affinity ( $K_i$ ) of a compound for a specific receptor subtype (e.g.,  $\mu$ -opioid receptor).

Methodology:

- Materials:
  - Receptor Source: Cell membranes prepared from tissues or cell lines stably expressing the human  $\mu$ -opioid receptor (e.g., CHO or HEK293 cells).[\[35\]](#)
  - Radioligand: A high-affinity radiolabeled ligand specific for the receptor, such as [ $^3$ H]-DAMGO for the  $\mu$ -opioid receptor.[\[9\]](#)[\[35\]](#)
  - Test Compound: Unlabeled drug (e.g., codeine, morphine) at various concentrations.
  - Non-specific Control: A high concentration of an unlabeled ligand (e.g., naloxone) to saturate all specific binding sites.[\[9\]](#)
- Procedure (Competitive Binding):

- In a multi-well plate, three sets of reactions are prepared in triplicate:
  - Total Binding: Receptor membranes + Radioligand.
  - Non-specific Binding: Receptor membranes + Radioligand + excess Naloxone.
  - Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the test compound.
- The plate is incubated (e.g., 60-90 minutes at 25°C) to allow binding to reach equilibrium.  
[9]
- Separation & Counting:
  - The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the free radioligand to pass through.[14]
  - Filters are washed with ice-cold buffer to remove residual unbound radioligand.
  - The radioactivity retained on the filters is measured using a liquid scintillation counter.[9]
- Data Analysis:
  - Specific Binding is calculated as Total Binding - Non-specific Binding.
  - A dose-response curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.
  - Non-linear regression is used to calculate the  $IC_{50}$  (the concentration of test compound that inhibits 50% of specific radioligand binding).
  - The  $K_i$  is then calculated from the  $IC_{50}$  using the Cheng-Prusoff equation.

## Isobolographic Analysis (Drug Synergy)

Objective: To determine if the effect of a drug combination is synergistic (supra-additive), additive, or antagonistic (sub-additive).[1][22]

Methodology:

- Dose-Response Curves: First, dose-response curves for each individual drug (Drug A and Drug B) are generated to determine the dose that produces a specific level of effect, typically the 50% effective dose ( $ED_{50}$ ).[\[8\]](#)
- Combination Testing: The drugs are then combined in a fixed ratio (e.g., 1:1, 1:3 based on their  $ED_{50}$  ratio) and a dose-response curve for the combination is generated to determine the experimental  $ED_{50}$  of the mixture ( $ED_{50,mix}$ ).
- Isobologram Construction:
  - An isobologram is a two-dimensional graph with the doses of Drug A and Drug B on the x- and y-axes, respectively.[\[8\]](#)
  - The individual  $ED_{50}$  values of Drug A and Drug B are plotted on their respective axes.
  - A line of additivity (the isobole) is drawn connecting these two points. This line represents all the dose combinations that would be expected to produce the 50% effect if the interaction were purely additive.[\[36\]](#)
- Data Analysis:
  - The experimental  $ED_{50,mix}$  is plotted on the graph.
  - If the point for  $ED_{50,mix}$  falls on the line of additivity, the interaction is additive.
  - If the point for  $ED_{50,mix}$  falls significantly below the line, the interaction is synergistic (a lower dose than predicted was needed).[\[22\]](#)
  - If the point for  $ED_{50,mix}$  falls significantly above the line, the interaction is antagonistic.[\[22\]](#)

## Visualization of Pathways and Protocols

### Signaling and Metabolic Pathways

```
// Input Node Paracetamol_Oral [label="Paracetamol\n(Oral Admin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paracetamol_Oral -> Paracetamol_CNS; }
```

Paracetamol's central mechanism of action.

```
// Nodes Codeine_Oral [label="Codeine\n(Oral Admin)", shape=ellipse, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Liver [label="Liver", shape=cylinder, fillcolor="#F1F3F4"]; CYP2D6
[label="CYP2D6 Enzyme", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Morphine [label="Morphine\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CNS [label="CNS", shape=cylinder, fillcolor="#F1F3F4"]; MOR [label="μ-Opioid
Receptor\n(MOR)", fillcolor="#FBBC05"]; Descending_Pain [label="Descending
Pain\nModulation Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analgesia
[label="Opioid Analgesia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Codeine_Oral -> Liver; Liver -> Morphine [label="O-demethylation"]; CYP2D6 -> Liver
[style=invis]; Morphine -> CNS; CNS -> MOR [label="Binds to"]; MOR -> Descending_Pain
[label="Activates"]; Descending_Pain -> Analgesia [label="Inhibits Pain Signal"]; } Codeine's
metabolic activation and mechanism of action.

// Nodes Pain_Signal [label="Nociceptive\nStimulus", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Paracetamol_Action [label="Paracetamol\n(Central COX,
AM404,\nSerotonergic Pathways)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Codeine_Action
[label="Codeine -> Morphine\n(μ-Opioid Receptor\nAgonism)", fillcolor="#FBBC05"];
Combined_Effect [label="Synergistic\nAnalgesia", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"];

// Edges Pain_Signal -> Combined_Effect [label="Blocked by"]; Paracetamol_Action ->
Combined_Effect; Codeine_Action -> Combined_Effect; } Logical relationship of synergistic
action.
```

## Experimental Workflows

```
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Admin
[label="Administer Drug\nor Vehicle", fillcolor="#F1F3F4"]; Wait [label="Wait for
Absorption\n(e.g., 30 min)", shape=diamond, fillcolor="#FBBC05"]; Place [label="Place Mouse
on\nHot Plate (55°C)", fillcolor="#F1F3F4"]; Measure [label="Start Timer &\nObserve
Behavior", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Record Latency
to\nPaw Lick or Jump", shape=diamond, fillcolor="#FBBC05"]; Remove [label="Remove
Mouse\n(Response or Cut-off Time)", fillcolor="#F1F3F4"]; Analyze [label="Compare
Latencies\n(Drug vs. Vehicle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

// Edges Start -> Admin; Admin -> Wait; Wait -> Place; Place -> Measure; Measure -> Endpoint; Endpoint -> Remove; Remove -> Analyze; Analyze -> End; } Workflow for the Hot-Plate Test.

```
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Dose_Response [label="1. Determine ED50 for\nDrug A and Drug B Individually",
fillcolor="#F1F3F4"]; Combine [label="2. Determine ED50 for\nDrug A+B Combination
(ED50,mix)", fillcolor="#F1F3F4"]; Plot_Axes [label="3. Plot ED50 of Drug A (x-axis)\nand Drug B
(y-axis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Draw_Line [label="4. Draw Line of
Additivity\nConnecting the Two Points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plot_Mix
[label="5. Plot the Experimental\nED50,mix Point", fillcolor="#FBBC05"]; Analyze [label="6.
Analyze Position of ED50,mix", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synergy
[label="Below Line:\nSynergy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Additive
[label="On Line:\nAdditivity", fillcolor="#F1F3F4"]; Antagonism [label="Above
Line:\nAntagonism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
```

// Edges Start -> Dose\_Response; Dose\_Response -> Combine; Combine -> Plot\_Axes; Plot\_Axes -> Draw\_Line; Draw\_Line -> Plot\_Mix; Plot\_Mix -> Analyze; Analyze -> Synergy [label="Position"]; Analyze -> Additive [label="Position"]; Analyze -> Antagonism [label="Position"]; Synergy -> End; Additive -> End; Antagonism -> End; } Workflow for Isobolographic Analysis.

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## References

- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. Paracetamol-inhibitable COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Paracetamol – Pharmacokinetics [sepia2.unil.ch]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Lack of effect of paracetamol on the pharmacokinetics and metabolism of codeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Median effective dose (ED<sub>50</sub>) of paracetamol and nefopam for postoperative pain: isobolographic analysis of their antinociceptive interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 19. [Relative bioavailability of paracetamol from tablets and suppositories as well as of paracetamol and codeine in a combination tablet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. ovid.com [ovid.com]
- 25. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Median effective dose (ED<sub>50</sub>) of paracetamol and morphine for postoperative pain: a study of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. daneshyari.com [daneshyari.com]
- 28. medsafe.govt.nz [medsafe.govt.nz]
- 29. researchgate.net [researchgate.net]
- 30. meliordiscovery.com [meliordiscovery.com]
- 31. maze.conductscience.com [maze.conductscience.com]
- 32. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 34. criver.com [criver.com]
- 35. benchchem.com [benchchem.com]
- 36. storage.imrpress.com [storage.imrpress.com]
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